molecular formula C22H22ClFN2O3S B2415421 3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one CAS No. 892774-81-1

3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one

Cat. No. B2415421
CAS RN: 892774-81-1
M. Wt: 448.94
InChI Key: UVHKJXXWQWZKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H22ClFN2O3S and its molecular weight is 448.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopy : The compound has been synthesized and characterized using various spectroscopic methods. Single-crystal X-ray Crystallography, FT-IR, NMR, and UV-Visible spectroscopy were employed for this purpose. These methods help in understanding the molecular structure and properties of the compound (Murugesan et al., 2021).

  • Frontier Molecular Orbitals Analysis : Analysis of Frontier Molecular Orbitals (FMOs) using Density Functional Theory (DFT) is crucial to understand the electronic properties and reactivity of the compound. This analysis provides insights into the molecule's potential sites for electrophilic and nucleophilic attacks (Murugesan et al., 2021).

Biological and Pharmacological Studies

  • Molecular Docking Studies : The compound's biological activity has been explored through molecular docking studies. These studies help in understanding the interaction of the molecule with biological targets, such as proteins or enzymes. For instance, the docking studies provided information about the binding energy of the compound with Human Serum Albumin (HSA) (Murugesan et al., 2021).

  • Antitumor Activity : Certain derivatives of the compound have been synthesized and studied for their antitumor activity. These studies are vital in discovering potential new drugs for treating various cancers (Zhou et al., 2021).

Chemical Properties and Reactions

  • Reactive Site Analysis : The reactive sites of the compound for electrophilic and nucleophilic attacks have been identified through computational studies. Such information is crucial for understanding and predicting the chemical behavior of the compound (Murugesan et al., 2021).

  • Synthesis of Derivatives : Various derivatives of the compound have been synthesized, offering a wide range of potential applications in chemical and pharmaceutical research. These derivatives could have distinct biological activities or chemical properties, thus broadening the scope of the compound's applications (Zhou et al., 2021).

Catalysis and Green Chemistry

  • Catalysis : The compound has been used in the synthesis of other complex molecules, demonstrating its potential as a catalyst in organic reactions. Such applications are important in the field of green chemistry, aiming to develop more sustainable and environmentally friendly chemical processes (Murugesan et al., 2016).

  • Environmental Impact : Studies involving the compound also include its role in green chemistry, highlighting the importance of developing chemical processes that are not only effective but also environmentally benign (Murugesan et al., 2016).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O3S/c1-14-7-9-26(10-8-14)20-12-19-17(11-18(20)24)22(27)21(13-25(19)2)30(28,29)16-5-3-15(23)4-6-16/h3-6,11-14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHKJXXWQWZKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one

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